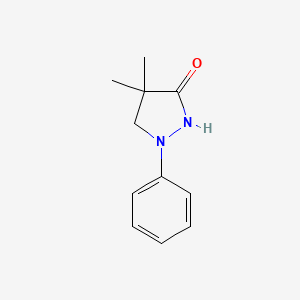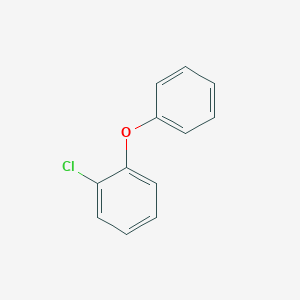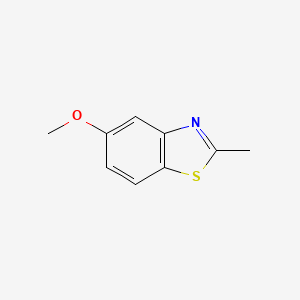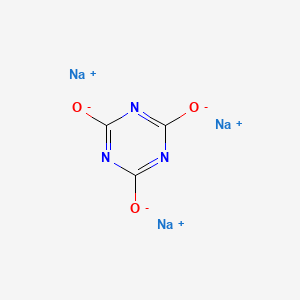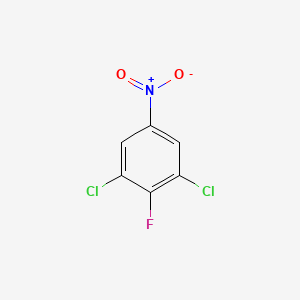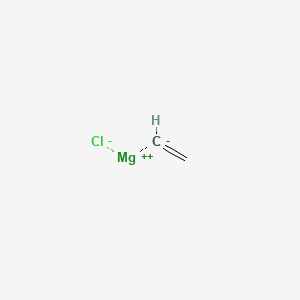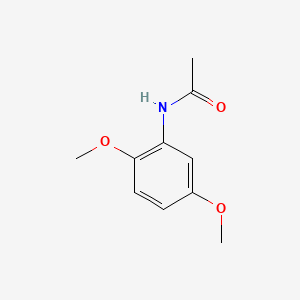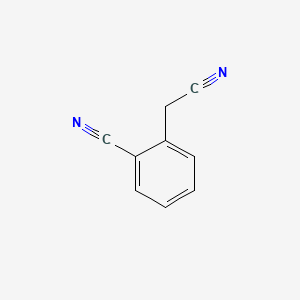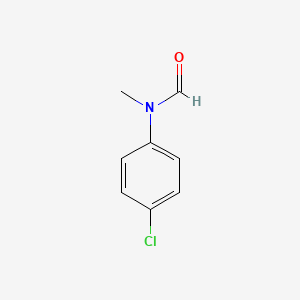
4'-クロロ-N-メチルホルムアニリド
概要
説明
科学的研究の応用
4’-Chloro-N-methylformanilide has a wide range of applications in scientific research:
作用機序
Target of Action
It is known to be used in the vilsmeier-haack reaction, which primarily targets electron-rich arenes .
Mode of Action
4’-Chloro-N-methylformanilide is involved in the Vilsmeier-Haack reaction, where it acts as a formylating agent . The reaction involves the formation of the formylating agent in situ from DMF and phosphorus oxychloride . An electrophilic aromatic substitution leads to α-chloro amines, which are rapidly hydrolyzed during work up to give the aldehyde .
Biochemical Pathways
The Vilsmeier-Haack reaction is a key biochemical pathway involving 4’-Chloro-N-methylformanilide . This reaction allows the formylation of electron-rich arenes . The resulting α-chloro amines are rapidly hydrolyzed during work up to give the aldehyde .
Result of Action
The result of the action of 4’-Chloro-N-methylformanilide in the Vilsmeier-Haack reaction is the formation of α-chloro amines, which are rapidly hydrolyzed during work up to give the aldehyde . This allows for the formylation of electron-rich arenes .
Action Environment
It is known that the vilsmeier-haack reaction, in which this compound is involved, is typically carried out under controlled laboratory conditions .
生化学分析
Biochemical Properties
4’-Chloro-N-methylformanilide plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein functions. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, 4’-Chloro-N-methylformanilide has been shown to interact with proteases, affecting their catalytic activity and substrate specificity . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.
Cellular Effects
The effects of 4’-Chloro-N-methylformanilide on cellular processes are diverse and depend on the type of cells and the concentration of the compoundFor example, it has been observed to modulate the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, 4’-Chloro-N-methylformanilide can impact cell signaling pathways by interacting with key signaling molecules, leading to alterations in cell function and behavior .
Molecular Mechanism
At the molecular level, 4’-Chloro-N-methylformanilide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, 4’-Chloro-N-methylformanilide has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4’-Chloro-N-methylformanilide can change over time in laboratory settings. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 4’-Chloro-N-methylformanilide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4’-Chloro-N-methylformanilide can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4’-Chloro-N-methylformanilide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 4’-Chloro-N-methylformanilide can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response . These dosage-dependent effects are crucial for understanding the safety and efficacy of 4’-Chloro-N-methylformanilide in biochemical research.
Metabolic Pathways
4’-Chloro-N-methylformanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . For example, 4’-Chloro-N-methylformanilide has been shown to modulate the activity of enzymes involved in amino acid metabolism, affecting the production and utilization of amino acids in cells .
Transport and Distribution
The transport and distribution of 4’-Chloro-N-methylformanilide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, 4’-Chloro-N-methylformanilide can be transported into cells via membrane transporters and subsequently distributed to various organelles, such as the endoplasmic reticulum and mitochondria . The distribution pattern of this compound is essential for understanding its cellular effects and mechanisms of action.
Subcellular Localization
The subcellular localization of 4’-Chloro-N-methylformanilide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and other subcellular structures, where it exerts its biochemical effects . The localization of 4’-Chloro-N-methylformanilide is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with within the cell .
準備方法
Synthetic Routes and Reaction Conditions
4’-Chloro-N-methylformanilide can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with formic acid and methanol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Another method involves the reaction of 4-chloroaniline with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield 4’-Chloro-N-methylformanilide .
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-N-methylformanilide often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation, crystallization, and purification to obtain the final product in high purity .
化学反応の分析
Types of Reactions
4’-Chloro-N-methylformanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group in 4’-Chloro-N-methylformanilide can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
N-Methylformanilide: Similar structure but lacks the chloro substituent.
4-Chloroformanilide: Similar structure but lacks the N-methyl group.
N-Phenylformamide: Similar structure but lacks both the chloro and N-methyl groups.
Uniqueness
4’-Chloro-N-methylformanilide is unique due to the presence of both the chloro and N-methyl groups, which confer specific chemical properties and reactivity. The chloro group enhances the compound’s electrophilicity, while the N-methyl group influences its solubility and interaction with other molecules .
特性
IUPAC Name |
N-(4-chlorophenyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPXHSGRKRZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312875 | |
| Record name | 4'-Chloro-N-methylformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26772-93-0 | |
| Record name | 26772-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Chloro-N-methylformanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
